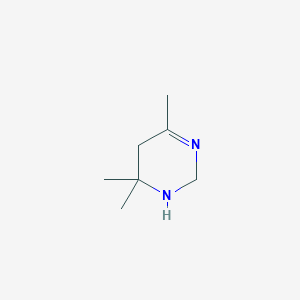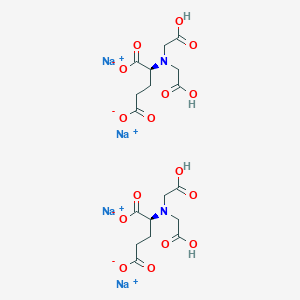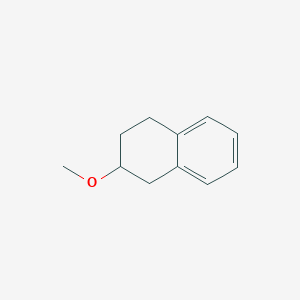
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol
Vue d'ensemble
Description
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol is a chemical compound that features a piperidine ring substituted with a bromothiazole group and an ethanolamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol typically involves the reaction of 4-bromothiazole with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromothiazole group can be reduced to form thiazole derivatives.
Substitution: The bromine atom in the bromothiazole group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol involves its interaction with specific molecular targets. The piperidine ring and bromothiazole group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromothiazol-2-yl)piperidin-2-one: Similar structure but lacks the ethanolamine moiety.
4-Bromothiazole: Contains the bromothiazole group but lacks the piperidine ring.
Piperidine derivatives: Various compounds with the piperidine ring but different substituents.
Uniqueness
2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol is unique due to the presence of both the bromothiazole and ethanolamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H16BrN3OS |
|---|---|
Poids moléculaire |
306.23 g/mol |
Nom IUPAC |
2-[[1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C10H16BrN3OS/c11-9-7-16-10(13-9)14-4-1-8(2-5-14)12-3-6-15/h7-8,12,15H,1-6H2 |
Clé InChI |
ROPXNDLDCQKMQH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NCCO)C2=NC(=CS2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-4-chloro-7-[3,5-bis-O-(2,4-dichlorophenylmethyl)-2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8538828.png)





![6-(2-bromoethyl)-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B8538871.png)
![tert-Butyl (R)-2-[(trifluoromethylsulfonyl)oxy]propionate](/img/structure/B8538888.png)

